6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide
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Overview
Description
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, an ethyl group, and a phenylpyrrolidinyl moiety attached to a pyridine carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The reaction begins with the synthesis of the pyrrolidinone intermediate. This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic conditions to form the corresponding amide, followed by cyclization to yield the pyrrolidinone.
Introduction of the Chloro Group: The chloro group is introduced via chlorination of the pyridine ring using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the pyrrolidinone intermediate with the chlorinated pyridine carboxylic acid derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide: shares structural similarities with other pyridine carboxamides and pyrrolidinone derivatives.
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide: Lacks the chloro group but has similar core structure.
6-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological activities. This makes it distinct from other similar compounds and valuable for various research applications.
Properties
IUPAC Name |
6-chloro-N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-21(17(23)14-9-6-10-16(19)20-14)15-11-12-22(18(15)24)13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQVENJAHTCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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